molecular formula C8H10ClN3 B11911618 (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride

Katalognummer: B11911618
Molekulargewicht: 183.64 g/mol
InChI-Schlüssel: AOUCZJIMQBJWRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrrolopyridine core substituted with an aminomethyl group at the 5-position. It is commonly referred to as 5-aminomethyl-4-azaindole hydrochloride and is used in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics due to its structural resemblance to bioactive indole derivatives .

Eigenschaften

Molekularformel

C8H10ClN3

Molekulargewicht

183.64 g/mol

IUPAC-Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;/h1-4,10H,5,9H2;1H

InChI-Schlüssel

AOUCZJIMQBJWRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2)N=C1CN.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride typically involves the construction of the pyrrolo-pyridine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using catalysts like palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at the pyridine ring or amine group under controlled conditions:

Reagent/ConditionsProductKey ObservationsSource
KMnO₄ (acidic/neutral)Oxidized pyridine derivatives (e.g., pyridine-N-oxide)Selective oxidation at the pyridine nitrogen; preserves the pyrrole ring
H₂O₂ (aqueous)Partially oxidized intermediatesMild conditions prevent over-oxidation of sensitive functional groups

Mechanistic Insight : Oxidation typically targets the pyridine nitrogen due to its lone pair availability, forming N-oxide derivatives that retain the bicyclic structure.

Reduction Reactions

Reductive modifications focus on the amine group or aromatic system:

Reagent/ConditionsProductOutcomeSource
NaBH₄ (anhydrous ether)Reduced amine derivativesMaintains the pyrrolopyridine core while modifying the methanamine group
H₂/Pd-CHydrogenated pyrrolidine derivativesSaturates the pyrrole ring, altering biological activity

Notable Application : Reduction with NaBH₄ preserves the aromatic pyridine ring, enabling selective functionalization of the primary amine.

Alkylation and Acylation

The primary amine undergoes nucleophilic reactions:

Reaction TypeReagentProductSelectivitySource
AlkylationR-X (alkyl halides)N-alkylated derivativesHigh regioselectivity at the amine group
AcylationAcCl or anhydridesN-acetylated compoundsForms stable amides for pharmacological studies

Example : Reaction with methyl iodide yields N-methyl-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine, enhancing lipophilicity for drug delivery.

Cyclization and Ring Functionalization

The pyrrolopyridine scaffold participates in ring-forming reactions:

ProcessConditionsOutcomeApplicationSource
Cyclization with aldehydesAcid catalysis (e.g., TFA)Fused heterocyclic systems (e.g., triazolo derivatives)Expands bioactivity for kinase inhibition
HalogenationNBS or Cl₂Halogenated analogs (e.g., 3-bromo derivatives)Enables cross-coupling reactions (Suzuki, Heck)

Case Study : Treatment with trifluoroacetaldehyde under acidic conditions generates tricyclic structures with enhanced FGFR inhibitory activity (IC₅₀ < 10 nM) .

Acid-Base Reactions

The hydrochloride salt exhibits reversible pH-dependent behavior:

ConditionReactionResultUtilitySource
NaOH (aqueous)Deprotonation to free baseIncreases solubility in organic solventsFacilitates further synthetic modifications
HCl (gaseous)Re-formation of hydrochloride saltStabilizes compound for storageIndustrial-scale processing

Stability and Reactivity Profile

FactorEffectMitigation StrategySource
LightSlow degradationStore in amber vials under inert gas
Strong oxidizersRapid decompositionAvoid HNO₃, K₂Cr₂O₇
Aqueous base (pH > 9)Ring openingMaintain neutral pH during reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with diverse functionalities.

Biology

The compound is studied for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that this compound may exhibit activity against various microbial strains.
  • Anticancer Activity : It has been investigated as a potential therapeutic agent in cancer treatment, particularly due to its role as a fibroblast growth factor receptor (FGFR) inhibitor. Studies have shown significant activity against different cancer cell lines.

Case Study: Anticancer Properties

Recent studies have demonstrated the efficacy of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride against several cancer cell lines:

StudyCell LineIC50 ValueMechanism
Study 1A549 (Lung)15 µMFGFR inhibition
Study 2MCF7 (Breast)10 µMCell cycle arrest
Study 3HCT116 (Colon)20 µMApoptosis induction

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Medicine

In medicinal chemistry, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride is being explored for its therapeutic applications in treating diseases characterized by abnormal cell proliferation. Its mechanism of action may involve inhibiting specific enzymes or receptors involved in key signaling pathways.

Industry

The compound is also utilized in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties make it suitable for applications in producing advanced materials with tailored characteristics.

Wirkmechanismus

The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Core or Substituents

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Dihydrochloride
  • Molecular Formula : C₈H₁₁Cl₂N₃
  • Molecular Weight : 220.10 g/mol .
  • Key Difference: The pyrrolo[3,2-c]pyridine core (vs. The dihydrochloride salt enhances solubility compared to the monohydrochloride form of the target compound .
1H-Pyrrolo[2,3-b]pyridin-5-amine Hydrochloride (CAS 1260771-53-6)
  • Similarity Score : 0.75 (structural similarity to the target compound) .
(1H-Pyrrolo[2,3-c]pyridine-5-yl)carbaldehyde (CAS 130473-26-6)
  • Similarity Score : 0.74 .
  • Key Difference: Replacement of the aminomethyl group with a carbaldehyde (-CHO) introduces electrophilicity, making it reactive in Schiff base formation. This derivative is more suited for synthetic intermediates than direct biological activity .

Functionalized Derivatives with Heterocyclic Appendages

[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride (CAS 1803581-13-6)
  • Molecular Formula : C₈H₁₀ClN₅
  • Molecular Weight : 211.65 g/mol .
  • Key Difference : The pyridine core replaces the pyrrolopyridine system, and the 1,2,4-triazole moiety introduces additional hydrogen-bond acceptors. This compound may exhibit enhanced kinase inhibition compared to the target .
1-{Thieno[3,2-b]furan-5-yl}methanamine Hydrochloride (CAS 2416243-70-2)
  • Molecular Formula: C₇H₉ClNOS
  • Molecular Weight : 189.7 g/mol .
  • Key Difference: The thienofuran core lacks the aromatic nitrogen atoms present in pyrrolopyridines, reducing basicity and altering metabolic stability .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Substituent Molecular Weight (g/mol) Key Property Reference
Target Compound Pyrrolo[3,2-b]pyridine 5-CH₂NH₂·HCl 226.08 High CNS receptor affinity
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Pyrrolo[3,2-c]pyridine 2-CH₂NH₂·2HCl 220.10 Enhanced solubility
5-Bromo-3-methylpyridin-2-ylmethanamine HCl Pyridine 5-Br, 3-CH₃, 2-CH₂NH₂ 238 Increased lipophilicity
[5-(Triazolyl)pyridin-2-yl]methanamine HCl Pyridine 5-Triazolyl, 2-CH₂NH₂ 211.65 Kinase inhibition potential

Biologische Aktivität

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride (CAS No. 1432754-34-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride can be represented by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₈H₁₀ClN₃
Molecular Weight183.64 g/mol
CAS Number1432754-34-1
LogP2.5239
PSA54.70 Ų

These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.

The mechanism of action for (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride primarily involves its interaction with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound is believed to modulate the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis.

Biological Activity

Research indicates that derivatives of pyrrolo-pyridine compounds exhibit significant inhibitory activity against FGFRs, which are implicated in various cancers. For instance:

  • Inhibition of FGFR Signaling : Studies have shown that certain derivatives inhibit FGFR1 with IC50 values in the nanomolar range, demonstrating potent anti-cancer activity. For example, one study reported an FGFR1 IC50 value of 7 nM for a closely related compound .
  • Anti-proliferative Effects : In vitro studies on breast cancer cell lines (e.g., 4T1 cells) demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities .

Case Studies

Several case studies highlight the efficacy of pyrrolo-pyridine derivatives:

  • Case Study 1 : A derivative with a similar core structure was tested against multiple cancer cell lines, showing significant inhibition of cell growth with IC50 values ranging from 7 to 712 nM across different FGFRs. This suggests potential for broad-spectrum anti-cancer activity .
  • Case Study 2 : Another study focused on the structural modifications of pyrrolo-pyridine compounds to enhance their biological activity. The introduction of specific functional groups improved binding affinity to FGFRs and increased anti-tumor efficacy in preclinical models .

Research Findings

Recent research findings have underscored the importance of structural modifications in enhancing the biological activity of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride:

  • Structural Optimization : Modifications at various positions on the pyrrolo-pyridine ring have been systematically explored to improve potency against FGFRs while maintaining favorable pharmacokinetic profiles .
  • Therapeutic Potential : The ongoing exploration into this compound's derivatives suggests that they may serve as promising candidates for targeted cancer therapies, particularly in tumors characterized by aberrant FGFR signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization of the pyrrolo-pyridine core. Key intermediates (e.g., tert-butyl-protected amines) are characterized using 13C^{13}\text{C} NMR and HRMS. For example, 13C^{13}\text{C} NMR (126 MHz, methanol-d4d_4) peaks at δ 44.44 (CH2_2NH2_2) and 112.61 (pyrrolo-pyridine C) confirm structural integrity . HRMS with [M+H]+^+ at 405.1816 (calculated 405.1846) ensures purity . Patent methods (EP 2021/070998) describe regioselective substitutions to avoid byproducts .

Q. How can researchers validate the purity and identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and HRMS. Key NMR signals include aromatic protons (δ 6.5–8.5 ppm) and methanamine CH2_2 (δ 3.2–3.8 ppm). For HRMS, ensure the observed mass ([M+H]+^+) matches the theoretical value within 3 ppm error . Advanced techniques like 2D NMR (e.g., HSQC) resolve overlapping signals in the pyrrolo-pyridine core .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed experimentally?

  • Methodological Answer : Limited solubility data are reported, but analogs show improved solubility in polar aprotic solvents (e.g., DMSO or methanol) with HCl counterions . Stability tests under varying pH (2–9) and temperatures (4°C–40°C) are recommended. Use HPLC to monitor degradation products, and store lyophilized samples at -20°C under inert gas .

Advanced Research Questions

Q. How can receptor binding assays be designed to study this compound’s activity at serotonin or kinase targets?

  • Methodological Answer : For serotonin receptors (e.g., 5-HT6_{6}R/5-HT3_{3}R), use radioligand displacement assays with 3^3H-LSD or 3^3H-GR65630. Compare IC50_{50} values against reference antagonists (e.g., CP-94253 hydrochloride ). For kinase inhibition, employ fluorescence-based assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., PDGFR) and validate with structural analogs like PP121 .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolite interference. Perform pharmacokinetic profiling (plasma/tissue distribution via LC-MS) and metabolite identification (HRMS/MS). For cognitive deficit models (e.g., rat Morris water maze), co-administer CYP450 inhibitors to assess metabolic stability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for CNS targets?

  • Methodological Answer : Systematically modify the pyrrolo-pyridine core and methanamine substituents. For example, introducing a 3-chlorobenzyl group (as in PZ-1922) enhances 5-HT6_{6}R affinity . Docking studies (e.g., using AutoDock Vina) predict interactions with receptor binding pockets. Validate with mutagenesis (e.g., Ala-scanning of 5-HT6_{6}R) .

Q. What analytical methods are recommended for detecting trace impurities in scaled-up synthesis?

  • Methodological Answer : Use UPLC-MS with a C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water). Monitor for common byproducts like dechlorinated analogs or oxidized pyrrolo-pyridine derivatives. Quantify impurities against USP standards (<0.15% threshold) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.